molecular formula C16H20N2O2 B184852 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione CAS No. 89143-26-0

1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No. B184852
CAS RN: 89143-26-0
M. Wt: 272.34 g/mol
InChI Key: VKRKHWUEEOGHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, also known as MDPV, is a synthetic cathinone that has been widely used as a recreational drug. It belongs to the class of psychoactive substances known as "bath salts" and has been associated with serious health problems and addiction. However, MDPV also has potential applications in scientific research, particularly in the study of the central nervous system and drug addiction.

Mechanism of Action

1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a serotonin reuptake inhibitor, although to a lesser extent. This can lead to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. It can also cause anxiety, paranoia, and psychosis in some users. Long-term use of this compound can lead to addiction, cognitive impairment, and other health problems.

Advantages and Limitations for Lab Experiments

1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. It can also be used to study the effects of drug addiction on the brain and behavior. However, there are also limitations to its use, including its potential for abuse and addiction, as well as the ethical concerns surrounding the use of psychoactive substances in research.

Future Directions

There are many potential future directions for research involving 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, including the development of new treatments for drug addiction, the study of the long-term effects of this compound use, and the exploration of its potential as a therapeutic agent for other conditions. Researchers may also investigate the effects of this compound on other neurotransmitters and receptor systems in the brain, as well as its interactions with other drugs and substances.

Synthesis Methods

1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine and sodium borohydride. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine, formaldehyde, and ammonium chloride.

Scientific Research Applications

1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has potential applications in scientific research, particularly in the study of the central nervous system and drug addiction. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, leading to increased levels of dopamine and norepinephrine in the brain. This can help researchers better understand the mechanisms of addiction and develop new treatments for drug addiction.

properties

CAS RN

89143-26-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-(4-methylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H20N2O2/c1-12-5-7-13(8-6-12)18-15(19)11-14(16(18)20)17-9-3-2-4-10-17/h5-8,14H,2-4,9-11H2,1H3

InChI Key

VKRKHWUEEOGHSI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3

Other CAS RN

89143-26-0

Origin of Product

United States

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